molecular formula C13H10FNO2S B1448641 2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene CAS No. 1242618-47-8

2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene

Cat. No.: B1448641
CAS No.: 1242618-47-8
M. Wt: 263.29 g/mol
InChI Key: WNGHCHQKFJGBQG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzylsulfanyl group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Thioether Formation: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction where benzylthiol reacts with a suitable leaving group on the benzene ring, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The presence of the nitro group can also influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-1-chloro-3-nitrobenzene
  • 2-(Benzylsulfanyl)-1-bromo-3-nitrobenzene
  • 2-(Benzylsulfanyl)-1-iodo-3-nitrobenzene

Uniqueness

2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-benzylsulfanyl-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2S/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGHCHQKFJGBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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